molecular formula C18H18Cl2O4 B13018619 Ethyl 4-((2,4-dichlorobenzyl)oxy)-3-ethoxybenzoate

Ethyl 4-((2,4-dichlorobenzyl)oxy)-3-ethoxybenzoate

Cat. No.: B13018619
M. Wt: 369.2 g/mol
InChI Key: YSKYFMYSYXSWJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl4-((2,4-dichlorobenzyl)oxy)-3-ethoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, a dichlorobenzyl ether group, and an ethoxy group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl4-((2,4-dichlorobenzyl)oxy)-3-ethoxybenzoate typically involves the esterification of 4-hydroxy-3-ethoxybenzoic acid with 2,4-dichlorobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of Ethyl4-((2,4-dichlorobenzyl)oxy)-3-ethoxybenzoate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The use of automated reactors and purification systems ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl4-((2,4-dichlorobenzyl)oxy)-3-ethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl4-((2,4-dichlorobenzyl)oxy)-3-ethoxybenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl4-((2,4-dichlorobenzyl)oxy)-3-ethoxybenzoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain bacterial enzymes, leading to antimicrobial effects. The exact molecular pathways involved can vary depending on the specific application and target organism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl4-((2,4-dichlorobenzyl)oxy)-3-ethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethoxy and dichlorobenzyl groups enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H18Cl2O4

Molecular Weight

369.2 g/mol

IUPAC Name

ethyl 4-[(2,4-dichlorophenyl)methoxy]-3-ethoxybenzoate

InChI

InChI=1S/C18H18Cl2O4/c1-3-22-17-9-12(18(21)23-4-2)6-8-16(17)24-11-13-5-7-14(19)10-15(13)20/h5-10H,3-4,11H2,1-2H3

InChI Key

YSKYFMYSYXSWJM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)OCC)OCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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